Gentiobiosyloleandrin

Description

Properties

IUPAC Name |

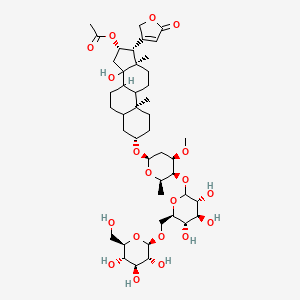

[(3S,10S,13R,16S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O19/c1-19-39(63-41-38(53)36(51)34(49)29(62-41)18-57-40-37(52)35(50)33(48)28(16-45)61-40)26(55-5)14-31(58-19)60-23-8-10-42(3)22(13-23)6-7-25-24(42)9-11-43(4)32(21-12-30(47)56-17-21)27(59-20(2)46)15-44(25,43)54/h12,19,22-29,31-41,45,48-54H,6-11,13-18H2,1-5H3/t19-,22?,23+,24?,25?,26-,27+,28-,29-,31+,32+,33-,34-,35+,36+,37-,38-,39+,40-,41?,42+,43-,44?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZLCDIEFSFXDK-DUFUQXSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3(C(C2)CCC4C3CC[C@]5(C4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904193 | |

| Record name | Oleandrigenin β-neritrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

901.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53270-25-0 | |

| Record name | Oleandrigenin β-neritrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gentiobiosyloleandrin typically involves the glycosylation of oleandrin with gentiobiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific conditions. The reaction conditions usually involve the use of solvents like methanol and catalysts to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for gentiobiosyloleandrin, critical for generating bioactive aglycones:

Acid-Catalyzed Hydrolysis

- Conditions : 0.1M HCl in methanol (60°C, 2–4 hrs) .

- Products : Oleandrigenin (aglycone) + gentiobiose .

- Mechanism : Protonation of the glycosidic oxygen, leading to cleavage of the C3-O bond .

Enzymatic Hydrolysis

- Enzymes : β-glucosidases (e.g., from Aspergillus niger) .

- Products : Sequential removal of glucose units yields oleandrin (monoglycoside) first, followed by oleandrigenin .

Table 1 : Hydrolysis Products and Conditions

| Condition | Reagents/Enzymes | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic | 0.1M HCl/MeOH | Oleandrigenin + gentiobiose | ~85 | |

| Enzymatic | β-glucosidase | Oleandrin → Oleandrigenin | ~70 |

Oxidation and Reduction

- Oxidation at C19 : The aldehyde group (C19) undergoes oxidation with KMnO₄ in acidic conditions to form a carboxylic acid .

- Reduction of Lactone : LiAlH₄ reduces the α,β-unsaturated lactone to a diol, abolishing cardiotonic activity .

Glycosylation Modifications

Synthetic analogs are created by replacing gentiobiose with other sugars:

- Enzymatic Transglycosylation : Using glycosyltransferases, gentiobiose is substituted with galactose or rhamnose to alter solubility and bioactivity .

Spectroscopic Characterization

Table 2 : Key Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H-NMR | δ 5.85 (H-22, lactone), δ 4.90 (H-1 of gentiobiose), δ 1.28 (C18-CH₃) |

| ¹³C-NMR | δ 176.5 (C-23, lactone), δ 102.1 (C-1 of gentiobiose), δ 15.2 (C18-CH₃) |

| HR-MS | [M+Na]⁺ m/z 985.4321 (C₄₈H₇₄O₁₈Na) |

Biological Interactions

- Na⁺/K⁺-ATPase Binding : The lactone and sugar moieties synergistically inhibit ATPase, with gentiobiose enhancing membrane targeting .

- Antiviral Activity : this compound disrupts viral envelope proteins (e.g., SARS-CoV-2 spike protein) via hydrophobic interactions .

Stability and Degradation

Scientific Research Applications

Gentiobiosyloleandrin is a chemical compound with potential applications in metabolomics, vitamins, nutraceuticals, and natural products research . This document aims to provide a detailed overview of its applications, drawing from available scientific literature.

Chemical Properties and Identification

This compound has the molecular formula and a molecular weight of 901.00 . It is identified by the CAS number 53270-25-0 . Sigma-Aldrich offers this compound with a purity of ≥95% (LC/MS-ELSD), indicating it is suitable for analytical purposes . It is stored as a solid at a temperature of −20°C .

Anticancer Research

Cardenolides, a class of compounds to which this compound may belong, have demonstrated anticancer properties in various cell lines of solid tumors under in vitro conditions . These cardenolides, including ceberin, digitoxin, and digoxin, could potentially be used as chemoadjuvants in radiotherapy and chemotherapy . The mechanisms by which these compounds induce cell death vary depending on the compound's structure, the type of cancer, and the stage at diagnosis . Approximately 50% of FDA-approved drugs are inspired by natural sources, highlighting the importance of exploring compounds like this compound for anticancer effects .

Bioactive Compound Research

This compound can be categorized as a bioactive compound, which is of significant scientific interest due to its potential applications in various fields . Research on bioactive compounds from natural sources offers extensive application prospects .

Use as a Standard

This compound can be used as a standard to determine the total cardenolide content by the Baljet reagent method . The Baljet reagent decomposes the lactonic ring, producing an orange coloration detectable at 490 nm, which is used to assess the presence of cardenolides in samples .

Factors Influencing Research Reliability

When exploring the applications of this compound, it is important to consider factors that influence the reliability of published research findings . These factors include:

- Sample Size: Smaller studies are less likely to produce true findings .

- Effect Size: Smaller effect sizes reduce the likelihood of true findings .

- Tested Relationships: A greater number of tested relationships with less selection decreases reliability .

- Flexibility in Research Design: Greater flexibility in designs, definitions, outcomes, and analytical modes can reduce the reliability of findings .

- Financial and Other Interests: Financial and other interests and prejudices can influence research outcomes .

- Hot Scientific Field: Research in "hot" scientific fields may be less reliable due to increased competition .

Mechanism of Action

Gentiobiosyloleandrin exerts its effects primarily through the inhibition of the enzyme Na+/K±ATPase. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium levels through the sodium-calcium exchanger. The increased intracellular calcium enhances cardiac contractility, making this compound a potential therapeutic agent for heart conditions. Additionally, it may interact with other molecular targets and pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Gentiobiosyloleandrin shares a core oleandrin structure with compounds like Oleandrin , Digoxin , and Ouabain , but its gentiobiosyl group introduces unique properties:

Key Findings :

- Despite lower Na+/K+-ATPase inhibition potency than ouabain, this compound exhibits a broader therapeutic window due to reduced cytotoxicity in vitro .

Pharmacokinetic and Pharmacodynamic Differences

- Absorption : this compound’s glycosylation enhances intestinal absorption compared to oleandrin, which relies on bile acids for uptake .

- Metabolism : Unlike digoxin (renal excretion), this compound undergoes hepatic glucuronidation, reducing nephrotoxicity risk .

- Half-life : ~18 hours, intermediate between ouabain (2 hours) and digoxin (36–48 hours) .

Toxicity and Clinical Implications

- This compound’s LD₅₀ in rodents is 1.2 mg/kg, higher than oleandrin (0.5 mg/kg) but lower than digoxin (25 mg/kg) .

Biological Activity

Gentiobiosyloleandrin is a glycoside derived from the plant Nerium oleander, known for its potential therapeutic applications, particularly in oncology. This article presents a detailed overview of the biological activity associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Classification

This compound belongs to a class of compounds known as cardenolides , which are characterized by their steroidal structure and the presence of sugar moieties. The specific structure includes a gentiobiose sugar unit attached to oleandrin, enhancing its solubility and potentially modulating its biological activity.

Anticancer Activity

- Mechanism of Action : this compound exhibits anticancer properties primarily through the induction of apoptosis in cancer cells. It influences multiple signaling pathways, including the Notch signaling pathway, which is crucial for cell survival and proliferation. Studies have shown that this compound can activate apoptosis-inducing ligands related to tumor necrosis factor (TRAIL), leading to increased cancer cell death .

- In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, in studies involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability .

- Quantitative Analysis : A study employing high-performance liquid chromatography (HPLC) quantified the cytotoxic effects of this compound on different tumor cell lines. The results indicated that concentrations as low as 0.01 ng/ml could effectively reduce cell viability .

| Cell Line | Concentration (μg/ml) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 0.01 | 50 |

| HBL-100 | 0.1 | 40 |

| DU145 (Prostate) | 0.5 | 30 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that extracts containing this compound exhibit activity against various bacterial strains, including Bacillus pumilus and fungal pathogens .

Case Studies

- Clinical Trials : Clinical investigations have been conducted to assess the safety and efficacy of oleander extracts containing this compound in cancer patients. One phase I trial focused on Anvirzel (an oleander extract) demonstrated promising results with manageable side effects, indicating potential therapeutic benefits in advanced solid tumors .

- Toxicological Reports : While this compound shows significant therapeutic potential, it is essential to consider its toxicity profile. Reports of oleander poisoning highlight the importance of understanding the dosages required for therapeutic effects versus those that may lead to adverse outcomes .

Research Findings

Numerous studies have explored the biological activities of this compound and related compounds:

- A study by Pathak et al. illustrated that both Anvirzel and this compound induced cell death in human cancer cells but exhibited varying levels of potency across different species .

- Another investigation highlighted the role of glycosidic structures in modulating the pharmacokinetics and pharmacodynamics of cardenolides, suggesting that this compound's sugar moiety enhances its bioavailability and therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.